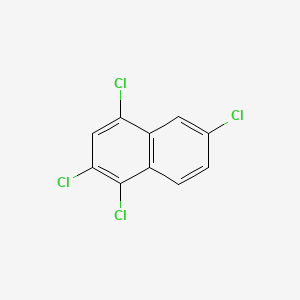

1,2,4,6-Tetrachloronaphthalene

Description

Overview of Polychlorinated Naphthalenes (PCNs) as a Class of Persistent Organic Pollutants (POPs)

Polychlorinated Naphthalenes (PCNs) are a group of synthetic organochlorine compounds built on a naphthalene (B1677914) ring system where one to eight hydrogen atoms are replaced by chlorine atoms. tandfonline.com This structure allows for 75 different possible congeners, each with a unique arrangement and number of chlorine atoms. tandfonline.com PCNs exhibit properties characteristic of Persistent Organic Pollutants (POPs), including environmental persistence, a tendency to bioaccumulate in the fatty tissues of living organisms, and the potential for long-range environmental transport. tandfonline.comoaepublish.com

Due to their harmful effects and persistence, PCNs were added to the Stockholm Convention on POPs in May 2015, mandating global action to eliminate their production and release. oaepublish.compops.int The toxicity of many PCN congeners is similar to that of dioxins and is often mediated through the aryl hydrocarbon (Ah) receptor. inchem.orguea.ac.uk Generally, the level of toxicity and the potential for bioaccumulation increase with the degree of chlorination, with tetra- to heptachlorinated naphthalenes often being of greatest concern. inchem.orgpops.int

Table 1: Homologue Groups of Polychlorinated Naphthalenes

| Homologue Group | Molecular Formula | Number of Congeners |

| Monochloronaphthalenes | C₁₀H₇Cl | 2 |

| Dichloronaphthalenes | C₁₀H₆Cl₂ | 10 |

| Trichloronaphthalenes | C₁₀H₅Cl₃ | 14 |

| Tetrachloronaphthalenes | C₁₀H₄Cl₄ | 22 |

| Pentachloronaphthalenes | C₁₀H₃Cl₅ | 14 |

| Hexachloronaphthalenes | C₁₀H₂Cl₆ | 10 |

| Heptachloronaphthalenes | C₁₀HCl₇ | 2 |

| Octachloronaphthalene | C₁₀Cl₈ | 1 |

| Data sourced from a 2020 review on PCNs. tandfonline.com |

Historical Context of PCN Production, Usage, and Environmental Release

The widespread use of PCNs led to their release into the environment through several pathways. Direct release occurred from manufacturing facilities and during the use and disposal of PCN-containing products. oaepublish.com Furthermore, PCNs are unintentionally produced and released from thermal processes like waste incineration and metal refining. oaepublish.comtandfonline.com They are also found as contaminants in commercial mixtures of Polychlorinated Biphenyls (PCBs), another class of POPs with similar historical applications. oaepublish.com Although the production of PCNs was voluntarily halted in many Western countries in the 1970s and 1980s due to growing environmental and health concerns, their persistence means they remain a legacy contaminant found globally in various environmental compartments. oaepublish.com

Table 2: Timeline and Key Applications of PCNs

| Period | Event/Application |

| c. 1910 | Commercial production begins in Europe and the United States. mhlw.go.jp |

| 1930s-1950s | Peak production period; extensive use as flame retardants and insulators. researchgate.net |

| Applications | Cable insulation, wood preservation, engine oil additives, capacitors, dye carriers. researchgate.net |

| 1970s-1980s | Production voluntarily ceased in many industrialized nations due to health concerns. oaepublish.com |

| 2009 | Added to the Protocol on POPs under the Convention on Long-Range Transboundary Air Pollution. oaepublish.com |

| 2015 | Listed in Annexes A (Elimination) and C (Unintentional Production) of the Stockholm Convention. oaepublish.com |

Specific Significance of 1,2,4,6-Tetrachloronaphthalene Isomer within PCN Congener Research

The isomer this compound, also known as PCN-33, is one of 22 tetrachloronaphthalene congeners. While it has not been the subject of as much intensive research as some of the more highly chlorinated and toxic congeners, it holds specific significance in environmental science.

A key aspect of its research significance lies in its toxicological profile. Studies have indicated that this compound exhibits very low or no activity in activating the Aryl hydrocarbon (Ah) receptor. This is a crucial mechanism for the dioxin-like toxicity seen in many other PCNs and related POPs. This lower toxic potential distinguishes it from more potent congeners and is important for understanding the structure-activity relationship across the entire PCN class.

Furthermore, its presence in environmental samples has been confirmed. For instance, it has been identified in the congener profiles of samples from pine trees and detected in wildlife such as black cormorants, which points to its environmental persistence and potential for bioaccumulation. researchgate.netpjoes.com In analytical chemistry, this compound is often part of a group of co-eluting congeners (including PCN-34 and PCN-37) in standard gas chromatography analyses, presenting a challenge for individual quantification and highlighting the need for advanced analytical techniques. pjoes.com Its inclusion in physicochemical models that predict the environmental fate of PCNs underscores its relevance to the broader study of this pollutant class. pops.intdioxin20xx.org

Rationale for Comprehensive Academic Investigation of this compound in Environmental Systems

A thorough academic investigation of this compound is warranted for several key reasons. Firstly, tetrachloronaphthalenes as a group are among the predominant PCN congeners detected in environmental media like outdoor air and in various forms of biota. inchem.org Understanding the concentration, fate, and transport of each isomer, including 1,2,4,6-TCN, is essential for a complete assessment of PCN contamination.

Secondly, its detection in the food chain necessitates a better understanding of its potential to biomagnify. pops.intpops.int Studying less potent congeners alongside highly toxic ones provides a more nuanced view of how the entire class of chemicals behaves in ecosystems.

Thirdly, congener-specific analysis is a critical tool for source apportionment. The relative abundance of isomers like 1,2,4,6-TCN can vary depending on whether the source is a legacy technical mixture or an ongoing combustion process. tandfonline.com Detailed investigation of its profile can therefore help pinpoint and characterize sources of pollution.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,6-tetrachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-5-1-2-6-7(3-5)8(12)4-9(13)10(6)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVVZPZGCNEVEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199525 | |

| Record name | 1,2,4,6-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51570-45-7 | |

| Record name | Naphthalene, 1,2,4,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051570457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence, Distribution, and Long Range Transport of 1,2,4,6 Tetrachloronaphthalene

Spatiotemporal Distribution in Global Environmental Compartments

As a member of the tetrachloronaphthalene group, 1,2,4,6-tetrachloronaphthalene is distributed globally, with its presence detected in various environmental matrices, from industrial areas to remote polar regions. jte.edu.vn The distribution pattern is governed by its physicochemical properties, which it shares with other lower-chlorinated naphthalenes, leading to its partitioning into air, water, soil, and biota.

Atmospheric Presence and Levels (e.g., Air, Precipitation)

Tetrachloronaphthalenes, along with trichloronaphthalenes, are typically the predominant PCN congeners found in the atmosphere. jte.edu.vn Monitoring studies have detected PCNs in diverse locations, indicating widespread atmospheric distribution.

A global study using passive air samplers reported a geometric mean concentration for total PCNs of 1.6 pg/m³, with levels ranging from below the detection limit to 32 pg/m³ in more polluted urban and industrial areas. researchgate.net In remote regions like the Arctic, air concentrations of PCNs have been measured in the range of 1–8 pg/m³. pops.int The presence of these compounds in polar regions is clear evidence of their capacity for long-range atmospheric transport. researchgate.net

Studies have shown that the atmospheric homologue profile in urban areas is often shifted towards less chlorinated congeners like tri- and tetrachloronaphthalenes. researchgate.net For instance, monitoring at semi-rural sites has revealed chlorinated naphthalene (B1677914) concentrations up to 150 pg/m³, while remote sites showed levels of 1–40 pg/m³. inchem.org

Table 1: Atmospheric Concentrations of Polychlorinated Naphthalenes (PCNs)

| Location Type | Concentration Range (pg/m³) | Predominant Congeners |

|---|---|---|

| Global (Geometric Mean) | 1.6 | Not specified |

| Urban/Industrial | Up to 32 | Tri- and Tetrachloronaphthalenes |

| Semi-rural | Up to 150 | Tri- and Tetrachloronaphthalenes |

Note: Data often represents the sum of multiple PCN congeners.

Aquatic System Concentrations (e.g., Water, Sediments, Biota)

This compound, like other PCNs, partitions into aquatic systems, where it can be found in the water column, accumulate in sediments, and be taken up by aquatic organisms.

Water: In the past, surface water concentrations near manufacturing plants reached up to 5.5 µg/L. jte.edu.vn More recent studies generally report lower levels, often in the low ng/L range. jte.edu.vn For example, groundwater in the Llobregat aquifer in Spain showed tetrachloronaphthalenes as the major congener group, with concentrations in some wells reaching up to 44,100 ng/L. nih.gov

Sediments: Due to their hydrophobicity, PCNs tend to adsorb strongly to sediment particles. inchem.org This makes sediments a significant sink for these compounds.

In surface sediments from lakes in central Finland, tetrachloronaphthalene concentrations of 400-3200 ng/kg were detected. nih.gov

Lagoons in Italy (Orbetello and Venice) showed tetrachloronaphthalene concentrations ranging from 16.30 to 791.73 pg/g. nih.gov

Near a former chlor-alkali plant in Georgia, USA, surficial sediment contained 2.4 ng/g dry weight of combined 1,2,3,4- and 1,2,3,6-tetrachloronaphthalene. nih.gov

Sediment levels in unpolluted sites have been recorded at 0.2 µg/kg, while polluted sites have shown levels up to 250 µg/kg. jte.edu.vn

Biota: The lipophilic nature of tetrachloronaphthalenes facilitates their bioaccumulation in the fatty tissues of aquatic organisms. researchgate.net Tetra- and pentachloronaphthalene congeners are often the dominant forms found in biota. jte.edu.vn

Concentrations in fish have been found to reach up to 300 µg/kg lipid weight. jte.edu.vn

In remote Arctic regions, biota samples characteristically contain between 0.3 and 6 µg CNs/kg lipid weight, though some individual concentrations have been observed as high as 69 µg/kg lipid weight. pops.intpops.int

Studies have confirmed that tetra- to hepta-CNs can biomagnify in aquatic food webs. pops.intmhlw.go.jp

Table 2: Concentrations of Tetrachloronaphthalenes (TetraCNs) in Aquatic Systems

| Matrix | Location | Concentration |

|---|---|---|

| Groundwater | Llobregat aquifer, Spain | Up to 44,100 ng/L |

| Lake Sediment | Central Finland | 400 - 3,200 ng/kg |

| Lagoon Sediment | Italy | 16.3 - 791.73 pg/g |

| Contaminated Marsh Sediment | Georgia, USA | 2.4 ng/g (dry weight) |

| Fish (general) | Various | Up to 300 µg/kg (lipid weight) |

Note: Concentrations often refer to the sum of tetrachloronaphthalene isomers or total PCNs.

Terrestrial Environment Detection (e.g., Soil, Vegetation)

PCNs, including tetrachloronaphthalenes, are detected in terrestrial environments, primarily through atmospheric deposition and contamination from industrial activities. inchem.org They are expected to adsorb strongly onto soil particles. inchem.org

Studies of UK soils that received sewage sludge containing CNs in 1968 showed calculated dissipation half-lives of 13.1 years for tetrachloronaphthalenes, indicating their high persistence in the soil environment. pops.int At a former chlor-alkali plant, soil levels of PCNs were measured at 18 mg/kg dry weight. jte.edu.vn There is a general lack of extensive data specifically on this compound in vegetation, but uptake from contaminated soil and atmospheric deposition are potential pathways.

Environmental Transport Mechanisms and Modeling

The long-range transport of this compound is a key aspect of its environmental behavior, enabling its distribution to remote ecosystems far from primary sources. tandfonline.com Its potential for transport is determined by its physicochemical properties, such as vapor pressure, water solubility, and its octanol-air partition coefficient (Koa).

Atmospheric Transport and Deposition Dynamics

Atmospheric transport is the primary pathway for the global distribution of less chlorinated naphthalenes like the tetrachloro-isomers. tandfonline.com These compounds can volatilize from contaminated surfaces (water or soil) and enter the atmosphere, where they can be transported over long distances.

Modeling studies support these findings. One model calculated an atmospheric transport distance of 2,271 km for a tetrachloronaphthalene congener (CN-47), concluding this is sufficient to cause pollution in remote areas. pops.intpops.int The process of "global distillation" or the "grasshopper effect" applies to these semi-volatile compounds, where they evaporate in warmer regions, travel through the atmosphere, and then condense and deposit in cooler, higher-latitude regions like the Arctic. pops.intpops.int Di- to penta-CNs are considered "multiple hoppers" due to this process. pops.intpops.int

Oceanic and Aquatic Transport Pathways

While atmospheric transport is dominant for lower-chlorinated PCNs, oceanic and aquatic transport also play a role. tandfonline.com Compounds deposited from the atmosphere into aquatic environments can be transported by ocean currents. Furthermore, PCNs adsorbed to suspended particles can be transported within riverine and marine systems, eventually settling in depositional zones.

The low water solubility and high hydrophobicity of this compound mean it will preferentially partition to suspended organic matter and sediments in the water column. tandfonline.comnih.gov This sediment-bound transport can be a significant pathway in aquatic ecosystems, moving the contaminant from upstream sources to downstream estuaries and coastal zones. While less volatile than the lighter congeners, the higher chlorinated PCNs are more prone to long-range oceanic transport. tandfonline.com

Soil-Water Partitioning and Mobility

The partitioning of this compound between soil and water is a critical determinant of its fate and mobility in the terrestrial environment. This process is governed by the compound's physicochemical properties, particularly its hydrophobicity and the characteristics of the soil matrix.

The tendency of a chemical to adsorb to soil and sediment is inversely related to its potential to be leached. acs.org The soil-water partitioning behavior of this compound is primarily dictated by its high lipophilicity, as indicated by its octanol-water partition coefficient (log Kow). A high log Kow value signifies a strong preference for partitioning into organic phases, such as the organic matter in soil, rather than remaining in the aqueous phase. For this compound, the log Kow has been determined to be 6.04. dioxin20xx.orgpops.int

The mobility of this compound in soil is, consequently, extremely limited. nih.gov Chemicals with high Koc values are classified as immobile, meaning they are strongly retained in the soil matrix and exhibit negligible leaching potential. nih.gov This immobility means that the compound is unlikely to migrate downwards through the soil profile to contaminate groundwater resources. Instead, it will persist in the upper soil layers, where it can be subject to other environmental processes. While volatilization from moist soil surfaces can be a potential fate process for tetrachloronaphthalenes, the strong adsorption to soil particles is expected to significantly reduce the rate of this process. nih.gov

Physicochemical Properties Influencing Soil-Water Partitioning of this compound

| Parameter | Value | Reference | Implication for Soil-Water Partitioning and Mobility |

|---|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | 6.04 | dioxin20xx.orgpops.int | Indicates high hydrophobicity and a strong tendency to partition from water into organic matter. |

| Estimated Koc (Soil Organic Carbon-Water (B12546825) Partition Coefficient) for Tetrachloronaphthalene | ~14,000 | nih.gov | Suggests very strong binding to soil organic carbon, leading to low mobility. |

| Mobility Classification | Immobile | nih.gov | The compound is expected to be strongly retained in soil with minimal leaching potential. |

Adsorption and Sorption Behavior in Environmental Matrices

The adsorption and sorption behavior of this compound is a key process that controls its distribution in various environmental compartments, including soil, sediment, and sludge. ecetoc.orgdmu.dk As a member of the higher chlorinated naphthalenes, it exhibits a strong tendency to adsorb to solid environmental matrices. inchem.org

The primary mechanism driving the sorption of neutral hydrophobic organic compounds like this compound is the partitioning into the organic matter present in these matrices. ecetoc.org The extent of sorption is generally proportional to the organic carbon content of the soil or sediment. ecetoc.org Given its hydrophobic nature, this compound will preferentially move from the water phase to be sorbed onto particulate matter. In aquatic environments, this leads to its accumulation in bottom sediments. nih.gov

Research has shown that for polychlorinated naphthalenes (PCNs), the tendency to adsorb increases with the degree of chlorination. inchem.org Tetrachloronaphthalenes are thus expected to have a strong sorption tendency. inchem.org This behavior has been confirmed by environmental monitoring, where in polluted areas, tetra- and pentachloronaphthalene congeners tend to be the predominant forms found in biota, and high concentrations have been recorded in sediments. inchem.org For example, in surface sediment from the Gdansk Basin in the Baltic Sea, tetrachloronaphthalenes constituted over 80% of the total PCNs, with the 1,2,4,6- congener being one of the most predominant.

The strong sorption to solids has significant implications for the environmental fate of this compound. It effectively reduces the concentration of the chemical freely dissolved in water, which in turn limits its bioavailability to some aquatic organisms and its susceptibility to processes like aqueous photolysis and biodegradation. nih.govinchem.org However, sediment-dwelling organisms can be exposed to high concentrations through ingestion of contaminated particles. The build-up of PCNs, including tetrachloronaphthalenes, has been indicated in soil amended with sewage sludge and in sediments, highlighting these matrices as significant environmental sinks. dmu.dk

Adsorption and Sorption Characteristics of this compound in Environmental Matrices

| Environmental Matrix | Sorption Behavior | Governing Factors | Research Findings | Reference |

|---|---|---|---|---|

| Soil | Strong adsorption, leading to immobility. | Organic carbon content, hydrophobicity of the compound (high log Kow). | Estimated Koc values for tetrachloronaphthalenes are high, indicating strong binding. Build-up has been noted in sludge-amended soils. | nih.govdmu.dk |

| Sediment | High affinity for sorption, leading to accumulation in bottom sediments. | Organic carbon content of sediment, low water solubility of the compound. | Tetrachloronaphthalenes, including the 1,2,4,6- isomer, have been found as predominant PCN congeners in polluted sediments. | inchem.org |

| Suspended Solids | Expected to readily adsorb from the water column. | Particle surface area, organic carbon coating on particles. | High Koc suggests strong partitioning to suspended solids, facilitating deposition to sediment. | nih.gov |

| Sludge | Significant partitioning to sludge solids during wastewater treatment. | High organic content of sludge. | Sludge amendment can be a source of PCNs to agricultural soils. | dmu.dk |

Sources and Formation Pathways of 1,2,4,6 Tetrachloronaphthalene

Anthropogenic Emission Sources

Human-caused emissions are the primary route through which 1,2,4,6-tetrachloronaphthalene enters the environment. These sources can be categorized into industrial byproducts, unintentional thermal formation, and historical product formulations.

This compound has been identified as a constituent in technical mixtures of polychlorinated naphthalenes. nih.gov These mixtures were complex formulations, and the precise composition could vary. Analytical studies of these commercial products have confirmed the presence of various tetrachloronaphthalene isomers, including the 1,2,4,6- variant. nih.gov

Table 1: Major Unintentional Formation Sources of Tetrachloronaphthalenes

| Source Category | Specific Process | Reference |

| Waste Management | Municipal and special waste incineration | mhlw.go.jpinchem.org |

| Metallurgical Industry | Secondary non-ferrous metal smelting | mhlw.go.jp |

This table indicates sources for tetrachloronaphthalenes as a group, within which this compound is a constituent.

Historically, polychlorinated naphthalenes were manufactured and sold under various trade names, such as Halowax. nih.govpops.int These products were utilized in a range of industrial applications. Tetrachloronaphthalenes were a significant component of several Halowax formulations. For example, Halowax® 1013 contained approximately 50% tetrachloronaphthalene, and Halowax® 1099 contained about 40%. epa.gov

Analytical studies of these historical formulations have shown that this compound was a component, although it often co-elutes with other isomers like 1,2,4,7- and 1,2,5,7-tetrachloronaphthalene, making precise quantification challenging. nih.gov The disposal of products and materials containing these historical formulations is a continuing source of environmental release. inchem.org

Table 2: Examples of Historical Commercial PCN Mixtures Containing Tetrachloronaphthalenes

| Trade Name | Composition Including Tetrachloronaphthalenes | Reference |

| Halowax® 1013 | 10% trichloronaphthalene, 50% tetrachloronaphthalene, 40% pentachloronaphthalene | epa.gov |

| Halowax® 1014 | 20% tetrachloronaphthalene, 40% pentachloronaphthalene, 40% hexachloronaphthalene | epa.gov |

| Halowax® 1099 | 10% dichloronaphthalene, 40% trichloronaphthalene, 40% tetrachloronaphthalene, 10% pentachloronaphthalene | epa.gov |

This table provides examples of commercial mixtures where tetrachloronaphthalenes, including the 1,2,4,6- isomer, were present.

Source Apportionment Methodologies in Environmental Forensics

However, specific source apportionment methodologies developed exclusively for the this compound isomer are not documented. The analytical challenge of separating co-eluting isomers, including this compound, means that source apportionment studies typically focus on the broader patterns of PCN homolog groups or more easily distinguishable congeners. nih.gov

Emission Inventories and Trends of Chlorinated Naphthalenes

Global emission inventories for polychlorinated naphthalenes have been developed, estimating historical and ongoing releases. researchgate.net These inventories are crucial for understanding the environmental burden of these persistent organic pollutants. For instance, global emissions of PCNs were estimated to be 293.5 tonnes in 2020, with municipal waste incineration being a major source. researchgate.net

Despite these comprehensive efforts for the entire class of compounds, specific emission inventories and trend analyses for the individual this compound isomer are not available. The data is generally aggregated at the level of PCN homolog groups (e.g., tetrachloronaphthalenes) or as total PCNs. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 1,2,4,6 Tetrachloronaphthalene

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of 1,2,4,6-tetrachloronaphthalene is the effective extraction of the analyte from the sample matrix. appliedseparations.com The choice of technique depends on the nature of the matrix (e.g., soil, water, air, biological tissues) and the physicochemical properties of the analyte. appliedseparations.com Polychlorinated naphthalenes (PCNs), including tetrachloronaphthalene isomers, are lipophilic compounds, a characteristic that heavily influences the selection of extraction solvents and methods. iltusa.com

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of PCNs from liquid samples. websiteonline.cn The optimization of SPE involves the careful selection of the sorbent material, conditioning solvents, sample loading conditions, washing solvents, and elution solvents. sigmaaldrich.com

For a nonpolar compound like this compound, reversed-phase SPE is a common approach. sigmaaldrich.com Optimization strategies focus on maximizing the retention of the hydrophobic analyte on a nonpolar sorbent while allowing more polar interferences to pass through.

Sorbent Selection : Nonpolar sorbents such as C18-bonded silica (B1680970) are frequently employed due to their strong hydrophobic interactions with the analyte. websiteonline.cn Polymeric sorbents can also be used, offering a wider pH stability range and different selectivity. websiteonline.cn

Conditioning and Elution Solvents : The sorbent is typically conditioned with a water-miscible organic solvent (e.g., methanol) followed by water or a buffer to ensure proper interaction between the sorbent and the aqueous sample. sigmaaldrich.com Elution is achieved using a nonpolar organic solvent that can effectively disrupt the hydrophobic interactions and release the analyte. The choice and volume of the elution solvent are critical for achieving high recovery. amazonaws.com

Sample Loading and Washing : The flow rate during sample loading must be controlled to ensure sufficient interaction time between the analyte and the sorbent. A washing step with a polar solvent (e.g., water or a water-methanol mixture) can help remove co-extracted polar interferences without prematurely eluting the target analyte. sigmaaldrich.com

Table 1: Parameters for SPE Method Optimization

| Parameter | Objective | Typical Variables |

|---|---|---|

| Sorbent Type | Maximize analyte retention and selectivity | C18, C8, Polymeric (e.g., Styrene-Divinylbenzene) |

| Conditioning Solvent | Activate the sorbent for aqueous sample loading | Methanol, Acetonitrile (B52724) |

| Sample pH | Ensure analyte is in a neutral, non-ionized state | Adjust pH based on analyte pKa (for PCNs, neutral pH is generally suitable) |

| Wash Solvent | Remove polar interferences | Water, Water/Methanol mixtures |

| Elution Solvent | Quantitatively recover the analyte | Hexane (B92381), Dichloromethane, Ethyl Acetate |

| Flow Rate | Ensure adequate residence time for binding and elution | Typically 1-5 mL/min, requires empirical optimization |

Liquid-Liquid Extraction (LLE) is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. drawellanalytical.comchromatographyonline.com For extracting nonpolar compounds like this compound from aqueous matrices, a nonpolar organic solvent is used. chromatographyonline.com

Optimization of LLE focuses on maximizing the partition coefficient (K_D) of the analyte into the organic phase. chromatographyonline.com

Solvent Selection : The choice of extraction solvent is paramount and is guided by the "like dissolves like" principle. chromatographyonline.com Solvents such as hexane, dichloromethane, and toluene (B28343) are effective for extracting hydrophobic compounds. iltusa.com The solvent should have high affinity for the analyte, be immiscible with the sample matrix (usually water), and have a suitable boiling point for easy removal during the concentration step. chromatographyonline.comelementlabsolutions.com

pH Adjustment : Since this compound is a neutral compound, its partitioning behavior is largely independent of pH. chromatographyonline.com However, for samples containing acidic or basic interferences, pH adjustment can be used to ionize and retain these interferences in the aqueous phase, thereby improving the purity of the extract. chromatographyonline.com

Salting Out : The addition of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the extraction efficiency of nonpolar compounds. chromatographyonline.com This "salting-out" effect reduces the solubility of the organic analyte in the aqueous phase, driving it into the organic solvent. chromatographyonline.com

Solvent Volume and Extraction Repetition : The ratio of the organic solvent volume to the aqueous sample volume affects recovery. elementlabsolutions.com Performing multiple extractions with smaller volumes of fresh organic solvent is generally more efficient than a single extraction with a large volume. libretexts.org

Following extraction, the resulting solution often contains co-extracted matrix components that can interfere with subsequent chromatographic analysis and detection. itrcweb.org Therefore, a clean-up step is crucial to remove these interferences. For PCNs, common interfering compounds include lipids, pigments, and other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs). iltusa.com

Adsorption column chromatography is the most common technique for clean-up and fractionation. uvic.ca The choice of adsorbent and elution solvents allows for the separation of analytes from interferences based on polarity. uvic.ca

Silica Gel Column Chromatography : Silica gel is a polar adsorbent used to separate compounds based on their polarity. itrcweb.org A typical procedure involves packing a glass column with activated silica gel. The sample extract is loaded onto the column, and a nonpolar solvent (e.g., hexane) is used for elution. epa.govgov.bc.ca this compound, being relatively nonpolar, will elute early, while more polar interferences are retained on the column. epa.gov The activity of the silica gel can be modified by adding a specific amount of water (deactivation) to improve the separation. epa.gov

Alumina (B75360) Column Chromatography : Alumina, like silica gel, is a polar adsorbent but offers different selectivity. uvic.cacup.edu.cn It is available in acidic, neutral, or basic forms, which can be chosen based on the properties of the analytes and interferences. uvic.ca For PCN analysis, neutral alumina is often used. A multi-step elution with solvents of increasing polarity (e.g., starting with hexane and progressing to mixtures of hexane and dichloromethane) can be used to fractionate the extract, separating PCNs from other classes of compounds like PCBs. iltusa.comcup.edu.cn

Multi-layer Silica Gel Columns : For complex samples, a multi-layer silica gel column can provide a more effective clean-up. google.com This may involve layers of silica gel modified with different reagents, such as sulfuric acid-impregnated silica gel to remove oxidizable compounds and silver nitrate-impregnated silica gel to retain sulfur-containing compounds. researchgate.net

Table 2: Common Adsorbents and Elution Solvents for Clean-up

| Adsorbent | Target Analytes | Interferents Removed | Typical Elution Solvents |

|---|---|---|---|

| Silica Gel | PCNs, PCBs | Polar compounds (e.g., lipids, pigments) | Hexane, Hexane/Dichloromethane mixtures |

| Alumina | PCNs, PCBs | Polar compounds, some planar aromatics | Hexane, Dichloromethane |

| Florisil® (Magnesium Silicate) | Organochlorine pesticides, PCBs, PCNs | Polar compounds, fats | Hexane, Diethyl ether/Hexane mixtures |

Chromatographic Separation Techniques

Chromatography is the core analytical technique for separating this compound from its isomers and other co-extracted compounds before detection. libretexts.org Gas chromatography is the most prevalent method due to the volatility and thermal stability of PCNs. libretexts.org

High-Resolution Gas Chromatography (HRGC), utilizing capillary columns, provides the high separation efficiency required for resolving complex mixtures of PCN congeners.

Column Selection : The choice of the stationary phase is critical for achieving separation. Nonpolar or semi-polar stationary phases are commonly used. A widely used stationary phase is 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), which separates compounds primarily based on their boiling points and, to some extent, their polarity. researchgate.net The column dimensions (length, internal diameter, and film thickness) are optimized to balance resolution and analysis time.

Temperature Programming : A programmed temperature ramp is essential for the analysis of a mixture containing compounds with a range of boiling points. The initial oven temperature is held low to trap volatile components at the head of the column, and then the temperature is gradually increased to elute compounds in order of increasing boiling point. This ensures that all congeners, from mono- to octa-chlorinated naphthalenes, can be analyzed in a single run with sharp peaks.

Specific Detectors : While mass spectrometry is the most common detector, other specific detectors offer high sensitivity and selectivity for halogenated compounds.

Electron Capture Detector (ECD) : The ECD is highly sensitive to compounds containing electronegative atoms, such as chlorine. iltusa.comdrawellanalytical.com It is one of the most widely used detectors for the analysis of organochlorine pesticides and PCBs and is also suitable for PCNs, offering excellent sensitivity at trace levels. iltusa.com

Halogen Specific Detector (XSD™) : The XSD is highly selective for halogenated compounds and shows less interference from non-halogenated matrix components compared to the ECD. davidsonanalytical.co.uknih.gov It operates by combusting the column effluent and measuring the reaction of halogenated products on an alkali metal-sensitized surface. nih.gov

While GC is the dominant technique, High-Performance Liquid Chromatography (HPLC) can be an alternative, particularly for samples that are not amenable to the high temperatures of GC or when different selectivity is required.

Reversed-Phase HPLC (RP-HPLC) : This is the most common mode of HPLC for separating nonpolar organic compounds. wikipedia.orguci.edu The separation mechanism is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. wikipedia.org

Stationary Phase : Octadecylsilane (C18) columns are the workhorse for RP-HPLC, providing strong retention for hydrophobic molecules like this compound. amazonaws.com

Mobile Phase : The mobile phase typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol. uci.eduaapco.org The composition of the mobile phase is optimized to achieve the desired retention and separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to elute compounds with a range of hydrophobicities. aapco.org For this compound, a mobile phase with a high percentage of organic solvent would be required for elution. wikipedia.orgnih.govchromatographyonline.com

Mass Spectrometric Identification and Quantification

Mass Spectrometry (MS), especially when coupled with HRGC, is the definitive tool for the identification and quantification of this compound. researchgate.net It provides high sensitivity and, crucially, structural information for unambiguous identification.

Electron Impact (EI) Ionization : EI is the most common ionization technique for GC-MS analysis of PCNs. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. The molecular ion (M⁺) of this compound would be observed, and its characteristic isotopic pattern, due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl), is a key identifier. The fragmentation pattern, involving the sequential loss of chlorine atoms and HCl, provides further structural confirmation. nih.govraco.catarkat-usa.org

High-Resolution Mass Spectrometry (HRMS) : HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, are capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). longdom.orgthermofisher.comnih.gov This allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of this compound by distinguishing it from other co-eluting compounds that may have the same nominal mass but a different exact mass. longdom.orgpnnl.govnih.gov

Isotope Dilution Quantification : For accurate quantification, especially in complex matrices where matrix effects can suppress or enhance the instrument signal, isotope dilution is the gold standard method. researchgate.netnih.gov This technique involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) before sample preparation. nih.gov The labeled standard behaves almost identically to the native analyte throughout the extraction, clean-up, and analysis process. Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard, which corrects for any losses during sample workup and for variations in instrument response. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Congener-Specific Analysis

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with high-resolution gas chromatography (HRGC), is a powerful technique for the congener-specific analysis of PCNs, including this compound. This method provides the high mass resolving power necessary to differentiate target analytes from co-eluting interfering compounds that have the same nominal mass but different elemental compositions.

The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, which is crucial for distinguishing PCN congeners from other chlorinated compounds that might be present in environmental samples. For instance, in the analysis of waste samples, HRGC/HRMS has been successfully used to determine PCN congener profiles.

A typical analytical workflow involves sample extraction, cleanup to remove interfering matrix components, and subsequent analysis by GC-HRMS. The gas chromatograph separates the different PCN congeners based on their boiling points and polarity, and the HRMS detector provides highly specific mass information for identification and quantification. A congener-specific method was developed using GC-HRMS for the determination of 24 of the most abundant and toxic PCNs in fish and sediment samples. This approach demonstrates the capability of HRMS to produce high-quality, accurate data for individual congeners.

Table 1: Performance Characteristics of a GC-HRMS Method for PCN Congener Analysis

| Parameter | Fish Extracts (wet weight) | Sediment (dry weight) |

|---|---|---|

| Instrument Detection Limits (IDLs) | 0.06–0.13 pg (on column) | 0.06–0.13 pg (on column) |

| Method Detection Limits (MDLs) | 1.3–3.4 pg/g | 0.46–1.2 pg/g |

| Average Accuracy (Spiked Samples) | 100% | 104% |

| Precision (%RSD) | 12% | 12% |

Data sourced from a study on congener-specific determination of polychlorinated naphthalenes.

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in the quantification of organic micropollutants like this compound. This technique corrects for the loss of analyte during sample preparation and analysis, as well as for matrix-induced signal suppression or enhancement.

The principle of IDMS involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample prior to extraction and cleanup. This labeled internal standard is chemically identical to the native analyte and therefore behaves similarly throughout the entire analytical procedure. Any losses that occur will affect both the native and the labeled compound to the same extent.

Quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This ratio is then compared to a calibration curve generated from standards containing known concentrations of both the native and labeled compounds. IDMS can be combined with both HRMS and tandem mass spectrometry (MS/MS). An isotope dilution GC-HRMS method has been successfully developed for the congener-specific determination of PCNs in environmental samples like fish and sediment. Similarly, an isotope dilution method combined with triple quadrupole mass spectrometry (GC-MS/MS) has also been established for the analysis of twenty PCN congeners.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem Mass Spectrometry (MS/MS), often performed with a triple quadrupole mass spectrometer (QqQ-MS), offers an excellent combination of selectivity and sensitivity for the analysis of this compound. This technique provides an additional dimension of mass separation, significantly reducing background noise and interferences.

In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole. This ion is then fragmented in the second quadrupole (the collision cell) through collision-induced dissociation (CID). Specific product ions resulting from this fragmentation are then monitored in the third quadrupole. This process of selecting a specific precursor ion and monitoring a specific product ion is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) if multiple transitions are monitored simultaneously.

The high specificity of MRM allows for reliable quantification even in complex matrices, sometimes with less rigorous sample cleanup compared to other methods. An isotope dilution gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) method has been established for analyzing twenty PCN congeners in environmental samples. A comparison of the results from this GC-MS/MS method with those from a traditional HRGC/HRMS method showed good agreement, with relative standard deviations ranging from 0.5% to 41.4%, demonstrating its suitability for environmental analysis.

Table 2: Key Parameters for GC-MS/MS Analysis of PCNs

| Parameter | Value/Range |

|---|---|

| Analytical Technique | Isotope Dilution Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) |

| Calibration Curve Linearity (R²) | > 0.99 |

| Concentration Range | 0.5 - 200 µg/L |

| Recoveries (Surrogate Compounds) | 65.3% to 95.8% |

| Relative Standard Deviations | 3.5% to 13.9% |

Data based on a study establishing a GC-MS/MS method for PCN congeners.

Quality Assurance and Quality Control (QA/QC) in Environmental Analytical Chemistry

Key elements of a comprehensive QA/QC program for the environmental analysis of persistent organic pollutants (POPs) like PCNs include:

Quality Assurance Project Plan (QAPP): A formal document that outlines the entire project, including data quality objectives (DQOs), sampling and analysis procedures, specific QC checks, and data validation criteria.

Standard Operating Procedures (SOPs): Detailed, written instructions for all field and laboratory operations to ensure consistency and reproducibility.

Personnel Training: Ensuring that all staff involved in sampling and analysis are properly trained and their performance is documented.

Sample Integrity: Maintaining proper procedures for sample collection, preservation, handling, transport, and chain-of-custody to prevent contamination and degradation.

QC Samples: Regular analysis of various QC samples is crucial to monitor and evaluate the performance of the analytical method.

Table 3: Types and Purpose of Quality Control Samples in Environmental Analysis

| QC Sample Type | Purpose |

|---|---|

| Method Blank (or Laboratory Blank) | An analyte-free matrix processed alongside environmental samples to assess contamination introduced during laboratory procedures. |

| Field Blank | A clean sample taken to the sampling site and exposed to the environment to check for contamination during sampling and transport. |

| Trip Blank | A clean sample that accompanies the sample containers to and from the field to assess contamination from sample containers and transport. |

| Spiked Samples (Matrix Spike) | A sample to which a known amount of the target analyte is added to evaluate the effect of the sample matrix on the analytical method's accuracy (recovery). |

| Duplicates/Replicates | Two or more subsamples from the same source, analyzed independently to assess the precision of the method. |

| Certified Reference Materials (CRMs) | Materials of a similar matrix to the samples with a certified concentration of the target analyte, used to verify the accuracy of the entire analytical process. |

Information compiled from general QA/QC principles for environmental monitoring.

By implementing these QA/QC measures, laboratories can ensure that the data generated for this compound concentrations are reliable, accurate, and legally defensible.

Ecotoxicological Impact and Bioaccumulation of 1,2,4,6 Tetrachloronaphthalene in Ecosystems

Bioaccumulation and Biomagnification Dynamics in Food Webs

Bioaccumulation, the process where a chemical's concentration in an organism exceeds that in the surrounding environment, is a significant concern for persistent hydrophobic compounds like chlorinated naphthalenes. nih.govnih.gov This process occurs through various routes, including direct uptake from water (bioconcentration) and ingestion of contaminated food (biomagnification). nih.gov

Chlorinated naphthalenes have been demonstrated to be highly bioaccumulative in fish. coastalwiki.orgwho.int The potential for bioaccumulation generally increases with the degree of chlorination, a characteristic linked to the compound's increasing hydrophobicity (fat-solubility). coastalwiki.orgwho.int Consequently, PCNs with four or more chlorine atoms, such as tetrachloronaphthalenes, are favored for retention in the liver and adipose tissue of organisms. nih.gov In contrast, PCNs are considered less bioaccumulative in shrimp and algae. coastalwiki.orgwho.int

Table 1: General Bioaccumulation Potential of Chlorinated Naphthalenes (PCNs) in Aquatic Organisms

| Organism Group | Bioaccumulation Potential | Notes |

| Fish | High | Accumulation increases with the degree of chlorination and favors fatty tissues. coastalwiki.orgwho.intnih.gov |

| Invertebrates (Shrimp) | Low | Lower tendency to bioaccumulate compared to fish. coastalwiki.orgwho.int |

| Algae | Low | Lower tendency to bioaccumulate compared to fish. coastalwiki.orgwho.int |

Note: This table reflects general findings for the class of chlorinated naphthalenes, as specific BAF/BCF values for 1,2,4,6-tetrachloronaphthalene were not available in the reviewed sources.

Trophic transfer is the movement of contaminants from one level of a food web to the next, from prey to predator. researchgate.net When a chemical's concentration increases at successively higher levels in the food chain, the process is known as biomagnification. nih.govresearchgate.net This phenomenon is a significant concern for persistent and bioaccumulative substances. researchgate.net

PCNs, due to their persistence and bioaccumulative nature, are expected to undergo trophic transfer. nih.govresearchgate.net The accumulation of these contaminants in organisms at lower trophic levels, such as invertebrates and small fish, makes them available to predators at higher ecological levels. While specific biomagnification factors (BMFs) for this compound are not documented in the available literature, studies on other persistent organic pollutants (POPs) like PCBs and DDTs, which share similar properties, show a strong potential for biomagnification in aquatic systems. researchgate.netnih.gov The process is heavily influenced by the lipid content of the organisms, as lipophilic (fat-soluble) compounds like PCNs accumulate in fatty tissues. researchgate.net

Effects on Aquatic Ecosystems and Organisms

Chlorinated naphthalenes are considered to have a moderate to high acute toxicity to aquatic organisms. who.int Commercial PCN products are typically mixtures of various congeners, and much of the available toxicity data pertains to these mixtures or to specific, well-studied congeners rather than this compound individually. epa.gov

Data on chlorinated naphthalenes indicate that they are toxic to both freshwater and saltwater fish. epa.gov Acute toxicity, typically measured as the concentration that is lethal to 50% of a test population over a set period (LC50), has been established for general mixtures and some specific isomers. epa.govwaterquality.gov.au For chlorinated naphthalenes as a group, acute toxicity to freshwater fish has been observed at concentrations as low as 1,600 µg/L. epa.gov In saltwater environments, toxicity has been noted at concentrations as low as 7.5 µg/L, suggesting higher sensitivity in marine species. epa.govwaterquality.gov.au No data concerning the chronic toxicity of chlorinated naphthalenes to sensitive aquatic life was available in the reviewed literature. epa.gov

Table 2: Acute Aquatic Toxicity of Chlorinated Naphthalenes (General)

| Environment | Effect Concentration | Organism Type |

| Freshwater | LC50 as low as 1,600 µg/L | Fish and Invertebrates |

| Saltwater | LC50 as low as 7.5 µg/L | Aquatic Life |

Source: epa.gov. Note: These values represent the general toxicity for the class of chlorinated naphthalenes and not specifically for the 1,2,4,6- isomer.

Aquatic invertebrates are also susceptible to the toxic effects of chlorinated naphthalenes. Studies on Daphnia magna, a common freshwater crustacean used in toxicity testing, show sensitivity to these compounds. epa.gov For example, the 48-hour LC50 for 1-chloronaphthalene (B1664548) in Daphnia magna is reported as 1,600 µg/L. waterquality.gov.au In marine ecosystems, concentrations of PCNs at 80 µg/L have been shown to cause acute toxicity to horseshoe crabs. coastalwiki.org The available data indicate a similar range of sensitivity between invertebrates and fish for certain chlorinated naphthalenes. epa.gov Information on the biodegradation of higher chlorinated congeners by microorganisms is limited, though monochloronaphthalenes appear to be degradable under aerobic conditions. who.int

Algae, as primary producers at the base of most aquatic food webs, can be impacted by chemical contaminants. Some studies indicate that chlorinated naphthalenes can inhibit algal growth. coastalwiki.org Concentrations of PCNs above 0.1 mg/L (100 µg/L) may lead to reduced growth in some algae species. coastalwiki.org This inhibition of primary productivity can have cascading effects throughout the ecosystem by reducing the available food source for higher trophic levels. Specific data on the mechanisms of toxicity, such as the inhibition of photosynthesis for this compound, were not available in the reviewed sources. nih.gov

Effects on Terrestrial Ecosystems and Wildlife (excluding human)

The impact of this compound on terrestrial environments is an area where specific research is limited. However, by examining studies on PCN mixtures and related compounds, potential effects can be inferred.

Information specifically detailing the uptake, translocation, and phytotoxic effects of this compound in terrestrial plants is scarce. As with other persistent organic pollutants, the potential for plant uptake is influenced by the compound's physicochemical properties, such as its lipophilicity. researchgate.net The patterns of PCN accumulation can vary depending on the plant species and the type of food, with a wider range of congeners often found in plant-based foods. umed.pl It is known that technical mixtures of PCNs were historically used for wood preservation, suggesting a degree of interaction with plant tissues, though this does not directly equate to phytotoxicity in living plants. researchgate.net

Wildlife is exposed to this compound and other PCNs primarily through the food chain, where these persistent and bioaccumulative compounds can biomagnify. nih.govdiva-portal.org Higher chlorinated naphthalenes (those with four or more chlorine atoms) are particularly resistant to metabolic degradation and are therefore more likely to be retained in animal tissues, with the liver and adipose tissue showing the highest concentrations. nih.gov

Studies on technical PCN mixtures, which include tetrachloronaphthalenes, have revealed adverse effects in avian embryos. For instance, the technical preparation Halowax 1014, containing approximately 20% tetrachloronaphthalenes, has been shown to be embryolethal and a potent inducer of 7-ethoxyresorufin (B15458) O-deethylase (EROD) activity in chicken (Gallus domesticus) and eider duck (Somateria mollissima) embryos. nih.gov This indicates that exposure to these mixtures can disrupt normal embryonic development and induce a dioxin-like toxic response in avian species. nih.gov

Molecular and Cellular Ecotoxicology in Model Organisms (excluding human cells)

The molecular mechanisms underlying the toxicity of this compound and other PCNs are primarily linked to their ability to act as agonists for the aryl hydrocarbon receptor (AhR). nih.govnih.gov

Like dioxins and dioxin-like polychlorinated biphenyls (PCBs), many PCN congeners can bind to and activate the AhR, a ligand-activated transcription factor. nih.govnih.gov This activation initiates a cascade of downstream events, leading to a range of toxic responses. The potency of individual PCN congeners to elicit these dioxin-like responses varies significantly based on their structure. nih.gov

In vitro bioassays are commonly used to determine the relative potency (REP) of individual congeners compared to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). While specific REP values for this compound are not consistently reported across studies, research on a range of PCNs indicates that hexa- and pentachlorinated congeners are generally the most potent, with tetrachloronaphthalenes being less active. nih.gov The table below presents REP values for various PCN congeners from an in vitro study using recombinant H4IIE rat hepatoma cells, illustrating the structure-activity relationship.

| PCN Congener | Relative Potency (REP) |

|---|---|

| 1,2,3,4,6,7-HexachloroN | 6.30E-04 |

| 1,2,3,5,6,7-HexachloroN | 2.90E-04 |

| 1,2,3,6,7-PentachloroN | 1.10E-04 |

| 1,3,4,5,8-PentachloroN | 3.00E-07 |

| 1,2,3,7-TetrachloroN | 2.00E-07 |

| 1,2,4,7-TetrachloroN | 1.00E-07 |

| 1,2,3-TrichloroN | 4.00E-08 |

| 1,4-DichloroN | 2.00E-08 |

Data sourced from Villeneuve et al. (2000). nih.gov Note: REP is a measure of a compound's potency to produce a dioxin-like response relative to TCDD, which has a REP of 1. A lower REP value indicates lower potency.

A key molecular response following AhR activation by PCNs is the induction of cytochrome P450 enzymes, particularly the CYP1A subfamily. tandfonline.com The measurement of 7-ethoxyresorufin-O-deethylase (EROD) activity is a sensitive biomarker for exposure to AhR agonists. usgs.gov Studies on technical PCN mixtures have demonstrated their potent ability to induce these enzymes.

For example, Halowax 1014, which contains a significant proportion of tetrachloronaphthalenes, has been shown to induce hepatic EROD activity in chicken and eider duck embryos. nih.gov The table below summarizes the EROD-inducing potency of this mixture.

| Test Organism | Endpoint | ED50 (mg/kg egg) |

|---|---|---|

| Chicken (Gallus domesticus) Embryo | Hepatic EROD Induction | 0.2 |

Data sourced from Brunström & Reutergårdh (1986) as cited in a 1994 study. nih.gov ED50 is the dose that produces 50% of the maximal response.

In addition to enzyme induction, exposure to some PCN congeners has been linked to oxidative stress. tandfonline.com This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates. While specific studies on this compound are lacking, research on hexachloronaphthalenes has indicated they can induce oxidative stress in hepatocytes. umed.pl Biomarkers of oxidative stress include alterations in the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and increased levels of cellular damage markers (e.g., lipid peroxidation). umed.pl

Insufficient Data to Generate Article on the Ecotoxicological Impact of this compound

Despite a comprehensive search of available scientific literature, detailed data specifically concerning the gene expression and proteomic alterations in biota exposed to this compound is not available. Current research on polychlorinated naphthalenes (PCNs) predominantly focuses on the broader class of compounds or other specific congeners, leaving a significant knowledge gap regarding the precise molecular impacts of the 1,2,4,6-isomer.

The ecotoxicological assessment of chemical compounds increasingly relies on understanding their effects at the molecular level, including changes in gene expression and protein profiles. This approach, often termed toxicogenomics and proteomics, can reveal the mechanisms of toxicity and provide early warning signs of adverse effects in ecosystems. However, for many individual chemical congeners, such as this compound, this detailed level of investigation has not yet been conducted or published.

General studies on PCNs indicate that these compounds can exert toxic effects through various mechanisms, often involving the aryl hydrocarbon receptor (AhR). Activation of the AhR can lead to a cascade of changes in gene expression, including the induction of metabolic enzymes such as cytochrome P450 1A1 (CYP1A1). nih.govnih.gov This enzyme is involved in the metabolism of foreign compounds, and its induction is a common biomarker of exposure to certain classes of pollutants.

Research has also noted a distinction in the biological activity between lower-chlorinated PCNs (such as tetrachloronaphthalenes) and their higher-chlorinated counterparts. nih.gov Some studies on human cell lines have suggested that tetrachloronaphthalene isomers can increase cell proliferation and rapidly induce CYP1A1 protein expression. nih.gov This suggests a potential for these compounds to be metabolized, with the resulting metabolites possibly having their own biological activities.

However, the existing body of research does not provide specific data on which particular genes, beyond general markers like CYP1A1, are up- or down-regulated following exposure to this compound in any biological organism. Similarly, there is a lack of proteomic studies that would identify the specific proteins whose expression levels are altered. Without such specific data, it is not possible to construct a detailed and scientifically accurate account of the gene expression and proteomic alterations as required by the specified article outline, nor is it possible to generate the requested data tables.

Further research is needed to elucidate the specific molecular toxicology of this compound to better understand its ecotoxicological impact and potential risks to various ecosystems.

Biodegradation and Environmental Transformation of 1,2,4,6 Tetrachloronaphthalene

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of PCNs is a critical process in their environmental remediation. Research indicates that the extent and rate of biodegradation are highly dependent on the degree of chlorination and the specific microbial species present. Generally, lower chlorinated naphthalenes are more susceptible to microbial attack than their higher chlorinated counterparts. nih.gov

Under aerobic conditions, where oxygen is present, the biodegradation of tetrachloronaphthalenes is generally considered to be slow. nih.govclu-in.org Studies on tetra- to hexachlorinated naphthalenes have shown no significant biodegradation during 28-day standard aerobic tests. nih.gov However, specific microorganisms have demonstrated the capability to transform certain tetrachloronaphthalene isomers.

In anaerobic environments, which lack oxygen, reductive dechlorination is a key transformation pathway for highly chlorinated compounds. For PCNs, this process involves the removal of chlorine atoms, which typically results in less toxic, lower-chlorinated congeners.

Studies have demonstrated the potential for anaerobic biotransformation of tetrachloronaphthalenes. For instance, the bacterium Dehalococcoides ethenogenes Strain 195, known for its ability to dechlorinate various aromatic pollutants, has been shown to reductively dechlorinate the 1,2,3,4-tetrachloronaphthalene (B75306) isomer. acs.org The primary end product of this transformation was identified as an unspecified dichloro-naphthalene congener, indicating that two chlorine atoms were removed from the parent molecule. acs.org This highlights the potential for anaerobic bacteria to play a role in the detoxification of tetrachloronaphthalene-contaminated sites.

The degradation of persistent organic pollutants like 1,2,4,6-tetrachloronaphthalene is often more efficient when carried out by a community of microorganisms, or a microbial consortium, rather than a single species. nih.govmdpi.com Microbial consortia can exhibit a broader range of metabolic capabilities and can work synergistically to break down complex compounds. mdpi.comresearchgate.net

Specific microorganisms and enzymes have been identified as key players in the degradation of tetrachloronaphthalenes.

Identified Microbes and Enzymes in Tetrachloronaphthalene Degradation

| Microorganism/Enzyme | Isomer Studied | Degradation Condition | Key Findings |

|---|---|---|---|

| Phlebia lindtneri (white-rot fungus) | 1,2,3,4-Tetrachloronaphthalene | Aerobic | Degraded 70% of the compound in 14 days, producing hydroxylated metabolites. pops.intmhlw.go.jpnih.gov |

| Dehalococcoides ethenogenes Strain 195 | 1,2,3,4-Tetrachloronaphthalene | Anaerobic | Reductively dechlorinated the compound to a dichloro-naphthalene congener. acs.org |

| Cytochrome P-450 Monooxygenase | 1,2,3,4-Tetrachloronaphthalene | Aerobic (Fungal) | Implicated in the hydroxylation of the naphthalene (B1677914) ring. nih.gov |

Enzymes such as cytochrome P-450 dependent microsomal enzymes are induced by PCNs, playing a role in their metabolism. tandfonline.cominchem.org The initial stages of aerobic degradation of aromatic compounds like naphthalene often involve dioxygenases and dehydrogenases, which catalyze the opening of the aromatic ring. nih.govnih.govplos.org

Chemical and Photolytic Degradation in Environmental Media

Besides microbial action, this compound can be transformed in the environment through chemical and light-induced (photolytic) reactions. These abiotic processes are significant, particularly in atmospheric and aquatic systems.

Chemical degradation through hydrodechlorination, the replacement of a chlorine atom with a hydrogen atom, can occur under specific conditions. Catalytic systems, such as those using iron-aluminum (Fe-Al) composite oxides, have been shown to effectively degrade tetrachloronaphthalenes at elevated temperatures. rsc.orgrsc.org

A study on the degradation of 1,2,3,4-tetrachloronaphthalene (CN-27) over Fe-Al composite oxides identified a successive hydrodechlorination pathway. rsc.orgrsc.org The major reaction sequence was determined to be: 1,2,3,4-Tetrachloronaphthalene → 1,2,4-Trichloronaphthalene (B3065497) → 1,3-Dichloronaphthalene → 2-Monochloronaphthalene rsc.orgrsc.org

Interestingly, during this process, the formation of other isomers, including 1,2,4,6/7-tetrachloronaphthalenes, was also detected. rsc.orgrsc.org This suggests that side reactions, potentially involving reverse chlorination, can occur alongside the primary degradation pathway. rsc.org

Identified Products from the Degradation of 1,2,3,4-Tetrachloronaphthalene

| Product Compound | Class | Pathway |

|---|---|---|

| 1,2,4-Trichloronaphthalene | Trichloronaphthalene | Hydrodechlorination |

| 1,2,3-Trichloronaphthalene | Trichloronaphthalene | Hydrodechlorination |

| 1,3-Dichloronaphthalene | Dichloronaphthalene | Hydrodechlorination |

| 1,4-Dichloronaphthalene | Dichloronaphthalene | Hydrodechlorination |

| 2,3-Dichloronaphthalene | Dichloronaphthalene | Hydrodechlorination |

| 1,2-Dichloronaphthalene | Dichloronaphthalene | Hydrodechlorination |

| 2-Monochloronaphthalene | Monochloronaphthalene | Hydrodechlorination |

| 1-Monochloronaphthalene | Monochloronaphthalene | Hydrodechlorination |

| 1,2,4,6/7-Tetrachloronaphthalenes | Tetrachloronaphthalene | Reverse Chlorination |

Source: Data derived from studies on Fe-Al composite oxide catalysis. rsc.orgrsc.org

Photodegradation, or the breakdown of molecules by light, is a significant fate process for PCNs in the environment. pharmaguideline.com All PCNs absorb light at wavelengths present in sunlight, making them susceptible to direct photolysis in the atmosphere and in surface waters. inchem.orgresearchgate.net

In the atmosphere, this compound is expected to exist in both the vapor and particulate phases. nih.gov The vapor-phase portion is degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for 1,2,3,4-tetrachloronaphthalene via this reaction is approximately 35 days. nih.gov

The process of photodegradation typically involves dechlorination followed by the oxidative destruction of the aromatic rings. nih.govresearchgate.net Studies on technical PCN mixtures have shown that irradiation with simulated or natural sunlight leads to a substantial change in the congener profile. researchgate.net The rate of photoconversion generally decreases as the number of chlorine atoms on the naphthalene structure increases. researchgate.net This process can be influenced by various environmental factors, including the presence of other substances like nitrates or fulvic acid, which can generate reactive oxygen species and either promote or inhibit degradation. researchgate.net

Computational Chemistry and Theoretical Studies on Degradation (e.g., DFT calculations of bond dissociation energies)

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an invaluable tool for understanding the degradation mechanisms of persistent organic pollutants like this compound (1,2,4,6-TeCN). These theoretical studies provide insights into molecular structure, reactivity, and the energetic feasibility of different degradation pathways, which can be difficult to determine through experimental methods alone.

A key application of DFT in this context is the calculation of bond dissociation energies (BDEs). rsc.org BDEs are a fundamental measure of chemical bond strength, and they play a crucial role in determining the reactivity and selectivity of chemical reactions. nih.gov In the context of degradation, the BDE of a carbon-chlorine (C-Cl) bond in a polychlorinated naphthalene (PCN) molecule indicates how much energy is required to break that bond, which is often the initial and rate-limiting step in dechlorination processes.

Research employing DFT has been conducted to investigate the C-Cl BDEs of various PCN congeners to elucidate their degradation pathways. rsc.org For instance, in a study on the degradation of 1,2,3,4-tetrachloronaphthalene (CN-27), DFT calculations were used to understand the preferential cleavage of C-Cl bonds. rsc.org The calculations showed that the BDE for a C-Cl bond at a β-position (like C2 or C3) was lower than at an α-position (like C1 or C4), suggesting that dechlorination is energetically more favorable at the β-position. rsc.org

While specific DFT studies focusing exclusively on 1,2,4,6-TeCN are limited in the public domain, data from related congeners offer valuable insights. For example, the BDEs for the C-Cl bonds in 1,2,4-trichloronaphthalene (a potential degradation product) have been calculated. Furthermore, the BDEs for C-Cl bonds in the closely related 1,2,4,6/7-tetrachloronaphthalenes (CN-33/34) were calculated to be 389.945 kJ mol⁻¹ at the 1-position, 388.275 kJ mol⁻¹ at the 2-position, and 391.204 kJ mol⁻¹ at the 4-position. rsc.org These values help in predicting which chlorine atom is most likely to be removed during reductive dechlorination.

The table below presents DFT-calculated BDEs for C-Cl bonds in PCNs related to this compound, illustrating the energy required for the initial step of degradation. rsc.org

Table 1: DFT-Calculated C-Cl Bond Dissociation Energies (BDEs) of Selected Polychlorinated Naphthalenes

Theoretical studies also extend to modeling reaction mechanisms. For example, DFT calculations can identify the most likely sites for attack by reactive species like hydroxyl radicals (•OH) during photodegradation. researchgate.net For other chloronaphthalene isomers, studies have shown that specific carbon atoms are prioritized attack sites for •OH, and similar predictions could be made for 1,2,4,6-TeCN to understand its atmospheric and aquatic photodegradation pathways. researchgate.net These computational approaches provide a framework for predicting the environmental fate and potential degradation products of chlorinated naphthalenes without the need for extensive and complex experimental analysis. researchgate.netscholaris.ca

Influence of Environmental Factors on Degradation Rates

The degradation of this compound in the environment is not an isolated process but is significantly influenced by a variety of ambient factors. miljodirektoratet.nopjoes.com These factors can alter the rate and extent of both biodegradation and abiotic degradation processes like photolysis. The highly chlorinated structure of tetrachloronaphthalene suggests it is generally resistant to rapid degradation. nih.gov

Temperature: Temperature is a critical factor affecting most biological and chemical reaction rates. miljodirektoratet.no In general, increased temperatures accelerate microbial metabolism, which can lead to higher rates of biodegradation, assuming the microorganisms are not heat-stressed. miljodirektoratet.no Conversely, at lower temperatures, typical of deep water or high-latitude environments, degradation rates are expected to be significantly slower.

pH: The pH of the surrounding medium (water or soil) can have a marked effect on degradation rates. For photodegradation, pH can influence the process directly or indirectly. Studies on other chloronaphthalenes have shown that acidic conditions can promote photodegradation. researchgate.netresearchgate.net The pH can also affect the activity of microbial enzymes responsible for biodegradation, with most microorganisms having an optimal pH range for growth and metabolic activity. pjoes.com

Oxygen Availability: The presence or absence of dissolved oxygen determines whether aerobic or anaerobic degradation pathways will dominate. miljodirektoratet.no Aerobic biodegradation, which uses oxygen as an electron acceptor, is generally a faster process for many organic pollutants. miljodirektoratet.no However, for highly chlorinated compounds like tetrachloronaphthalenes, reductive dechlorination under anaerobic conditions is a key degradation pathway.

Presence of Other Substances:

Inorganic Ions: Certain inorganic ions present in water can influence photodegradation rates. For instance, ions like nitrate (B79036) (NO₃⁻) can act as photosensitizers, generating hydroxyl radicals that accelerate degradation. researchgate.netresearchgate.net Other ions may have inhibitory or negligible effects. researchgate.net

Organic Matter: Dissolved organic matter, such as fulvic and humic acids, can have a dual role in photodegradation. It can act as a photosensitizer, promoting degradation, but at higher concentrations, it can also absorb sunlight, shielding the target compound and thus inhibiting its photolysis. researchgate.net

Light Intensity and Wavelength: For photodegradation, the intensity and spectral characteristics of sunlight are paramount. The rate of direct photolysis is dependent on the compound's ability to absorb light at wavelengths present in the solar spectrum (>290 nm). pjoes.com Light intensity, which varies with geographic location, altitude, season, and time of day, directly influences the rate of photochemical reactions. researchgate.netmdpi.com Research has shown that the photodegradation of PCNs increases with higher altitudes due to stronger UV radiation. researchgate.net

The interplay of these environmental factors creates a complex system that dictates the ultimate fate and persistence of this compound in the environment.

Table 2: Summary of Environmental Factors Influencing Degradation of Chlorinated Naphthalenes

Remediation and Mitigation Strategies for 1,2,4,6 Tetrachloronaphthalene Contamination

In Situ Remediation Technologies

In situ remediation technologies offer the advantage of treating contaminants without the need for excavation, which can be less disruptive and more cost-effective. iastate.edu These methods focus on transforming or immobilizing the contaminant within the subsurface.

Bioremediation Approaches

Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform hazardous substances into less toxic or non-toxic compounds. mdpi.com For chlorinated compounds like 1,2,4,6-tetrachloronaphthalene, this often involves stimulating indigenous microbial populations or introducing specialized microbes.

Bioaugmentation and Biostimulation:

Bioaugmentation involves the introduction of specific microorganisms with the desired degradative capabilities to the contaminated site. nih.gov For PCNs, this could include bacteria that are known to dechlorinate other persistent organic pollutants like polychlorinated biphenyls (PCBs), as the metabolic pathways can be similar. nih.gov For instance, research on PCB degradation has identified strains like Pseudomonas fluorescens that carry plasmids for naphthalene (B1677914) degradation, which could potentially be adapted for PCN remediation. nih.gov